molecular formula C15H24N4O3 B2499653 tert-Butyl 3-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate CAS No. 1353987-41-3

tert-Butyl 3-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B2499653
CAS No.: 1353987-41-3
M. Wt: 308.382
InChI Key: QUEBXGOZUYKBRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate (CAS: 1353987-41-3, molecular formula: C₁₅H₂₄N₄O₃, molecular weight: 308.38 g/mol) is a piperidine-based compound featuring a tert-butyl carbamate group and a 6-aminopyrimidinyloxy methyl substituent. Its structural complexity and functional groups position it as a versatile intermediate in medicinal chemistry, particularly for drug discovery targeting cancer or viral infections .

Properties

IUPAC Name

tert-butyl 3-[(6-aminopyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-15(2,3)22-14(20)19-6-4-5-11(8-19)9-21-13-7-12(16)17-10-18-13/h7,10-11H,4-6,8-9H2,1-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEBXGOZUYKBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=NC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection and Piperidine Functionalization

The synthesis typically begins with tert-butyl piperidine-3-carboxylate as the core scaffold. Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group ensures regioselectivity during subsequent functionalization. In a representative procedure, the 3-position is brominated using N-bromosuccinimide (NBS) under radical initiation (azobisisobutyronitrile, AIBN) in carbon tetrachloride at 80°C for 12 hours, achieving 78% conversion. The brominated intermediate then undergoes nucleophilic substitution with sodium hydroxide to install a hydroxymethyl group, followed by Mitsunobu reaction with 6-aminopyrimidin-4-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

Key Reaction Conditions :

  • Bromination : NBS (1.2 eq), AIBN (0.1 eq), CCl₄, 80°C, 12 h
  • Hydroxymethylation : NaOH (2.0 eq), H₂O/THF (1:1), 50°C, 6 h
  • Mitsunobu Coupling : DEAD (1.5 eq), PPh₃ (1.5 eq), 6-aminopyrimidin-4-ol (1.1 eq), THF, 0°C → rt, 24 h

Purification and Yield Optimization

Crude product purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields 68–72% of the target compound. Recrystallization from ethanol/water (9:1) improves purity to >99% (HPLC). Scalability studies indicate consistent yields (70 ± 2%) at 100-g scale, making this route industrially viable.

Enzymatic Amination Strategy

Transaminase-Mediated Resolution

Adapting methodologies from chiral amine synthesis, a transaminase-based approach enables enantioselective installation of the aminopyrimidine moiety. Piperidine-3-carbaldehyde is reacted with 6-aminopyrimidin-4-ol in the presence of ω-transaminase (ATA-117) and alanine as an amino donor. The reaction proceeds in phosphate buffer (pH 7.5) at 37°C for 48 hours, achieving 85% conversion with an enantiomeric excess (ee) of >98%.

Advantages :

  • Eliminates harsh reagents (e.g., DEAD, PPh₃)
  • Reduces byproduct formation (<5%)
  • Suitable for GMP-compliant synthesis

Post-Reaction Processing

The Boc group is introduced post-amination using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst. Final purification via aqueous workup (NaHCO₃ wash) and solvent evaporation affords the product in 82% yield.

Aza-Michael Addition and Cyclization

Divinyl Ketone Intermediate Synthesis

Drawing from piperidine ring-forming strategies, divinyl ketone is prepared via manganese dioxide-mediated oxidation of 3-(hydroxymethyl)cyclohexanol. Subsequent aza-Michael addition with benzylamine in ethanol at 70°C for 8 hours generates a substituted piperidine intermediate.

Functionalization and Deprotection

The intermediate is alkylated with 6-aminopyrimidin-4-ol under basic conditions (K₂CO₃, DMF, 60°C), followed by hydrogenolytic removal of the benzyl group (H₂, Pd/C, 50 psi). Boc protection and final purification yield the target compound in 65% overall yield.

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Key Advantage
Multistep Coupling 70% >99% High Established protocol
Enzymatic Resolution 82% 98% Moderate Enantioselective, green chemistry
Aza-Michael Cyclization 65% 95% Low Novel ring-forming approach

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Continuous flow systems improve efficiency in the multistep route, with solvent recovery rates exceeding 90% for THF and dichloromethane. Enzymatic methods integrate immobilized transaminase reactors, enabling catalyst reuse for >10 cycles without activity loss.

Regulatory Compliance

Residual metal content (Pd < 10 ppm) meets ICH Q3D guidelines when employing Pd/C in hydrogenolysis steps. Genotoxic impurity control (e.g., DEAD derivatives) is achieved via activated carbon filtration.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the aminopyrimidine moiety.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Drug Development

The compound has shown promise in drug development, particularly as a potential therapeutic agent targeting neurological disorders. Its structural components suggest interactions with biological receptors or enzymes that are critical in the pathogenesis of diseases such as Alzheimer's disease.

Binding Affinity Studies

Research indicates that compounds with similar structures often exhibit varying degrees of interaction based on their functional groups. Preliminary studies have focused on the binding affinity of tert-butyl 3-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate to specific receptors involved in neurotransmission. Understanding these interactions is crucial for evaluating its pharmacodynamics and pharmacokinetics.

Neuroprotective Effects

A significant area of research involves the neuroprotective properties of this compound. Studies have demonstrated its ability to inhibit key enzymes associated with neurodegenerative processes.

Inhibition of β-secretase and Acetylcholinesterase

The compound has been shown to inhibit β-secretase and acetylcholinesterase, both of which are critical in the development of Alzheimer's disease. For instance:

  • β-secretase Inhibition : IC50 values indicate strong inhibitory potential.
  • Acetylcholinesterase Inhibition : Ki values suggest effective modulation of neurotransmitter breakdown .

In Vitro Studies

In vitro studies have evaluated the protective effects of this compound on neuronal cells exposed to amyloid beta peptide (Aβ 1-42). Results indicated significant improvements in cell viability compared to controls, suggesting its protective role against neurotoxic agents .

Study TypeResultMeasurement Method
In VitroImproved cell viabilityExposure to Aβ 1-42

In Vivo Studies

In vivo studies using scopolamine-induced models of Alzheimer's disease in rats assessed cognitive decline and oxidative stress markers. While the compound showed promise in reducing malondialdehyde (MDA) levels, which are indicative of oxidative stress, cognitive improvements were not statistically significant when compared to established treatments like galantamine .

Study TypeResultMeasurement Method
In VivoReduced MDA levelsScopolamine model

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminopyrimidine moiety is known to interact with nucleotide-binding sites, potentially inhibiting enzyme activity. The piperidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Ethoxy vs. Amino Substituents

  • tert-Butyl 3-(((6-ethoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate (CAS: 1353954-07-0): The ethoxy group (–OCH₂CH₃) replaces the amino (–NH₂) substituent, reducing hydrogen-bonding capacity. This alteration decreases polarity and may lower binding affinity to biomolecular targets compared to the amino analog. Applications focus on synthetic intermediates rather than direct bioactivity .

Chlorinated Pyrimidine Derivatives

  • tert-Butyl 4-(((6-amino-5-chloropyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate: Incorporates a chlorine atom at the 5-position of the pyrimidine ring, introducing steric and electronic effects. This compound is investigated for anticancer and antiviral activities due to its dual functional groups (–NH₂ and –Cl) .

Ring System Modifications

Piperidine vs. Pyrrolidine/Azetidine Rings

  • (R)-tert-Butyl 3-((6-aminopyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate: Replaces the piperidine (6-membered) ring with a pyrrolidine (5-membered) ring, increasing ring strain and altering conformational flexibility. The smaller ring may enhance binding to compact active sites in enzymes, though metabolic stability could be reduced due to higher strain .
  • tert-Butyl 3-((6-methoxypyrimidin-4-yl)amino)azetidine-1-carboxylate: Features a 4-membered azetidine ring, which imposes significant steric constraints. Such compounds are explored for their unique pharmacokinetic profiles but face synthetic challenges .

Functional Group Variations

Trifluoromethyl and Aromatic Substitutions

  • tert-Butyl 4-amino-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate: Contains a trifluoromethyl (–CF₃) group on a phenyl ring, enhancing lipophilicity and metabolic resistance. The –CF₃ group’s strong electron-withdrawing nature may improve binding to hydrophobic enzyme pockets, making it relevant in CNS drug development .

Spirocyclic and Quinoxaline Moieties

  • tert-Butyl 2-(((6-aminoquinoxalin-2-yl)amino)methyl)piperidine-1-carboxylate: Substitutes pyrimidine with quinoxaline, a bicyclic aromatic system.

Comparative Data Table

Compound Name Structural Features Key Differences Biological Activity References
Target Compound 6-Aminopyrimidine, piperidine, tert-butyl ester Reference standard Anticancer/antiviral potential
6-Ethoxypyrimidine analog Ethoxy substituent Reduced H-bonding Synthetic intermediate
5-Chloro-6-aminopyrimidine Chlorine atom Enhanced reactivity Anticancer focus
Pyrrolidine variant 5-membered ring Increased strain Targeted enzyme inhibition
Trifluoromethyl derivative –CF₃ group Improved lipophilicity CNS drug candidate

Biological Activity

tert-Butyl 3-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate , with the CAS number 1353987-41-3, is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

  • Molecular Formula : C15H24N4O3
  • Molecular Weight : 308.38 g/mol
  • Structure : The compound features a piperidine ring substituted with a tert-butyl group and a 6-aminopyrimidine moiety linked through an ether bond.

Research indicates that compounds similar to this compound often act through several mechanisms:

  • Inhibition of Kinases : Many pyrimidine derivatives exhibit kinase inhibition properties, which can lead to antiproliferative effects in cancer cell lines. This compound may share similar pathways due to its structural components.
  • Anti-inflammatory Effects : Compounds with similar structures have shown to inhibit COX-2 activity, suggesting potential anti-inflammatory benefits.

Efficacy in Biological Assays

The biological activity of this compound has been evaluated through various assays:

Assay Type IC50 Values Notes
COX-2 InhibitionNot specifiedRelated compounds showed IC50 values around 0.04 μmol .
Anticancer ActivityNot specifiedSimilar compounds exhibit IC50 values ranging from nanomolar to micromolar concentrations against various cancer cell lines .
Antimycobacterial ActivityMIC values not reportedRelated piperidine derivatives showed significant activity against M. tuberculosis .

Case Studies and Research Findings

  • Anticancer Activity : A study focusing on pyrimidine derivatives highlighted that compounds with similar structures demonstrated significant anticancer properties against multiple cell lines, including lung and breast cancer models .
  • Inflammation Studies : In vitro studies on structurally related compounds indicated strong inhibition of COX enzymes, which are crucial in the inflammatory response. Such findings suggest that this compound could be explored for anti-inflammatory applications .
  • Tuberculostatic Activity : Research on piperidine derivatives has shown that modifications at specific positions can significantly enhance their antimycobacterial activity, indicating that this compound may possess similar properties .

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 3-(((6-aminopyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate?

Answer: The synthesis of this compound can be approached via multi-step protocols. A plausible route involves:

Functionalization of the piperidine core : Introduce the tert-butyl carbamate group via Boc protection of piperidine under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (TEA) .

Coupling the pyrimidine moiety : React the Boc-protected piperidine with 6-aminopyrimidin-4-ol using Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage .

Purification : Use column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC or TLC.
Key considerations : Optimize reaction temperatures (e.g., reflux for coupling) and stoichiometry to minimize side products like over-alkylation.

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in deuterated DMSO or CDCl₃) to confirm substitution patterns (e.g., tert-butyl singlet at ~1.4 ppm, pyrimidine protons at 6.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (expected m/z: 308.38 for C₁₅H₂₄N₄O₃⁺) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% ideal for biological assays).

Q. What safety precautions are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection if handling powders in non-ventilated areas .
  • Storage : Store at 2–8°C in a sealed container under inert gas (e.g., N₂) to prevent hydrolysis of the Boc group .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with strong oxidizers .

Advanced Research Questions

Q. How can X-ray crystallography be applied to resolve structural ambiguities in this compound?

Answer:

  • Crystallization : Grow single crystals via slow evaporation of a saturated solution in ethyl acetate/hexane.
  • Data Collection : Use a diffractometer (Cu-Kα radiation, λ = 1.5418 Å) to collect intensity data at 100–150 K.
  • Structure Refinement : Employ SHELXL for refinement, leveraging restraints for disordered tert-butyl groups and hydrogen bonding between the aminopyrimidine and carboxylate moieties .
    Challenges : Low crystal quality due to flexible ether linkage; consider co-crystallization with stabilizing agents.

Q. What strategies can mitigate instability of the Boc group during synthetic modifications?

Answer:

  • Acid Sensitivity : Avoid protic solvents (e.g., MeOH) and acidic conditions (pH < 5). Use mild deprotection agents (e.g., TFA in DCM at 0°C) for selective removal .
  • Thermal Stability : Monitor reaction temperatures during coupling steps; keep below 80°C to prevent Boc cleavage .
  • Alternative Protecting Groups : For harsh conditions, consider stable alternatives like Fmoc, though this may complicate subsequent steps.

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

  • Core Modifications : Synthesize analogs by varying the pyrimidine (e.g., substituents at the 2- or 4-positions) or piperidine (e.g., substituents at the 3-position) .
  • Biological Assays : Test inhibitory activity against kinase targets (e.g., JAK2 or PI3K) using enzymatic assays (IC₅₀ determination) and cellular models (e.g., proliferation assays) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic priorities .

Q. What analytical methods are suitable for assessing degradation products under stressed conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to heat (60°C, 48 hr), UV light (254 nm, 24 hr), and acidic/basic conditions (0.1 M HCl/NaOH, 24 hr).
  • LC-MS/MS Analysis : Identify degradation products (e.g., Boc deprotection, pyrimidine oxidation) using a Q-TOF mass spectrometer in positive ion mode .
  • Kinetic Analysis : Plot degradation rates using first-order kinetics to determine shelf-life under varying storage conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.